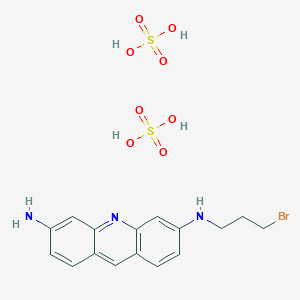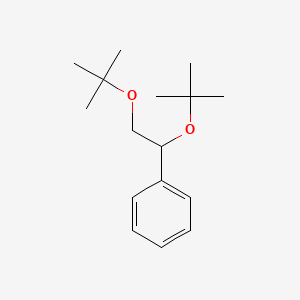
(1,2-Di-tert-butoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Di-tert-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with two tert-butoxyethyl groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Di-tert-butoxyethyl)benzene typically involves the alkylation of benzene with tert-butoxyethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆} + 2 \text{(tert-butoxyethyl halide)} \xrightarrow{\text{AlCl₃}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxyethyl groups can direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Halogenated or nitrated benzene derivatives
科学研究应用
(1,2-Di-tert-butoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are less common.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (1,2-Di-tert-butoxyethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the tert-butoxyethyl groups. These groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
(1,2-Di-tert-butyl)benzene: Similar structure but with tert-butyl groups instead of tert-butoxyethyl groups.
(1,2-Diethyl)benzene: Similar structure but with ethyl groups instead of tert-butoxyethyl groups.
(1,2-Dimethoxyethyl)benzene: Similar structure but with methoxyethyl groups instead of tert-butoxyethyl groups.
Uniqueness: (1,2-Di-tert-butoxyethyl)benzene is unique due to the presence of bulky tert-butoxyethyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from other benzene derivatives with smaller or less bulky substituents.
属性
CAS 编号 |
111963-11-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
1,2-bis[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)17-12-14(18-16(4,5)6)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI 键 |
KVYHLIIFDBZIDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



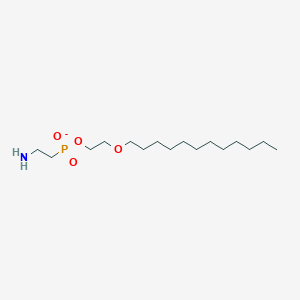


![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
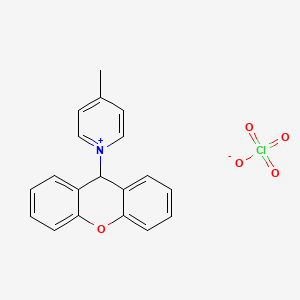
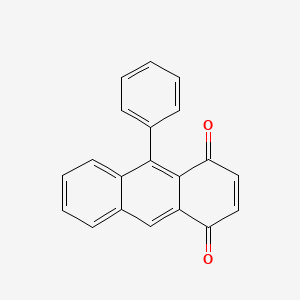
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
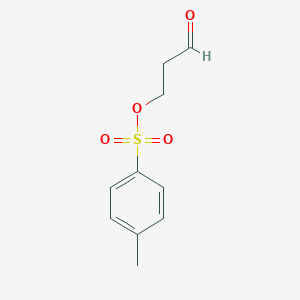
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
